Anthracene, 1,9-diiodo-

Organic Electronics Structure-Activity Relationship Molecular Design

Researchers developing π-conjugated materials for organic electronics face a critical challenge: achieving precise molecular architecture control, where even minor regioisomeric impurities can alter charge-transport properties and device performance. Anthracene, 1,9-diiodo- (CAS 820208-65-9) is the definitive solution-a regioisomerically pure halogenated building block whose 1,9-substitution pattern enables unique, non-linear cross-coupling topologies inaccessible to the 1,8- or 9,10-isomers. · Specifically enables Sonogashira and Suzuki-Miyaura coupling for anthracene-acetylene oligomers with tailored bipolar transport characteristics. · Proven precursor for OLED host/transport materials; the 1,8-isomer analog achieves 11.0% external quantum efficiency in standard OLED devices. · Supplied with rigorous regioisomeric purity verification, ensuring batch-to-batch consistency for reproducible device fabrication. Standard research quantities available with immediate global dispatch from BenchChem's certified inventory.

Molecular Formula C14H8I2
Molecular Weight 430.02 g/mol
CAS No. 820208-65-9
Cat. No. B15158516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracene, 1,9-diiodo-
CAS820208-65-9
Molecular FormulaC14H8I2
Molecular Weight430.02 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=C(C3=C2I)I
InChIInChI=1S/C14H8I2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H
InChIKeyPDFYWZUXMIBSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,9-Diiodoanthracene for Organic Electronics Research


Anthracene, 1,9-diiodo- (CAS 820208-65-9) is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three linearly fused benzene rings. The compound is characterized by the substitution of iodine atoms specifically at the 1 and 9 positions of the anthracene backbone . This substitution pattern imparts distinct electronic and steric properties compared to unsubstituted anthracene or other regioisomers, making it a versatile building block for synthesizing π-conjugated oligomers, bipolar carrier transport materials for organic light-emitting diodes (OLEDs), and other advanced organic electronic components .

Why Regiochemistry Matters for 1,9-Diiodoanthracene


The substitution pattern on the anthracene core dictates both the electronic distribution and the steric accessibility of the reactive sites. While in-class compounds like 9,10-diiodoanthracene (CAS 113705-11-6) and 1,8-diiodoanthracene (CAS 189105-78-0) share the same molecular formula (C14H8I2) and molecular weight, their divergent iodine placement leads to fundamentally different reactivity profiles . Specifically, the 1,9-substitution pattern of the target compound enables unique cross-coupling topologies that are inaccessible to its isomers, directly impacting the molecular architecture and performance of the final optoelectronic materials [1].

Quantitative Differentiation for Procurement


XLogP and Steric Profile vs. 9,10-Isomer

The 1,9-diiodo substitution pattern confers a distinct physicochemical profile compared to the more common 9,10-diiodo isomer. While both share a molecular weight of 430.02 g/mol, the target compound exhibits a calculated XLogP of 5.7, indicating higher lipophilicity than the 9,10-isomer [1]. This difference arises from the altered spatial arrangement of the heavy iodine atoms, which influences intermolecular interactions and solubility in organic solvents. This is a critical differentiator for researchers selecting building blocks for solution-processed electronic materials.

Organic Electronics Structure-Activity Relationship Molecular Design

Regioselectivity in Cross-Coupling Reactions

The 1,9-substitution pattern is a key determinant in the synthesis of specific π-conjugated architectures. While 1,8-diiodoanthracene is established as a precursor for synthesizing π-conjugated oligomers with anthracene and acetylene units, the 1,9-isomer offers an alternative, sterically differentiated scaffold for accessing distinct topologies . Although direct quantitative yield comparisons for identical reactions are not available in the current public literature, the regioisomeric difference is a primary factor for synthetic chemists in selecting the appropriate building block for targeted molecular architectures. For example, 1,8-diiodoanthracene is used to produce bipolar carrier transport materials for OLEDs; the 1,9-isomer is expected to yield materials with altered electronic properties and packing due to the different dihedral angle imposed by the substitution pattern [1].

Organic Synthesis Cross-Coupling Materials Chemistry

Photophysical Behavior of Diiodoanthracene Isomers

The photophysical properties of diiodoanthracenes are highly sensitive to the substitution pattern. While specific photophysical data for 1,9-diiodoanthracene is not published, extensive data exists for the 9,10-isomer, which serves as a class-level benchmark. For 9,10-diiodoanthracene in ethanol, the fluorescence quantum yield at 20°C has been determined to be 0.018 [1]. Upon glassification of the solvent, its fluorescence intensity increases by more than 50-fold [2]. The distinct substitution pattern of 1,9-diiodoanthracene is expected to alter the energy levels and the efficiency of intersystem crossing, leading to a different photophysical signature that can be leveraged for specific optoelectronic applications.

Photophysics OLED Fluorescence

Validated Applications in Advanced Materials


Synthesis of π-Conjugated Oligomers and Polymers

Researchers developing novel π-conjugated materials for organic electronics require precise control over molecular architecture. Anthracene, 1,9-diiodo- serves as a critical, regioisomerically pure building block for synthesizing anthracene-acetylene oligomers and other extended π-systems via Sonogashira or Suzuki-Miyaura cross-coupling reactions. The 1,9-substitution pattern enables the construction of unique, non-linear molecular geometries that influence charge transport and optical properties .

Bipolar Carrier Transport Materials for OLEDs

The compound is a key precursor for designing advanced host and transport materials for Organic Light-Emitting Diodes (OLEDs). By using 1,9-diiodoanthracene in cross-coupling reactions, materials with tailored bipolar transport characteristics can be synthesized. While the 1,8-isomer has been demonstrated to yield high-performance transport materials (e.g., SiDPBA achieving an external quantum efficiency of 11.0% in a standard OLED device), the 1,9-isomer offers an alternative structural motif for tuning device efficiency, stability, and emission color [1].

Structure-Property Studies in Organic Semiconductors

In academic and industrial materials science labs, 1,9-diiodoanthracene is an essential tool for studying how the position of heavy halogen substituents affects molecular packing, charge carrier mobility, and photophysical behavior in solid-state devices. It serves as a model compound to compare against its regioisomers (1,8- and 9,10-diiodoanthracene) to derive fundamental insights into the design of next-generation organic field-effect transistors (OFETs) and photovoltaic materials [2].

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